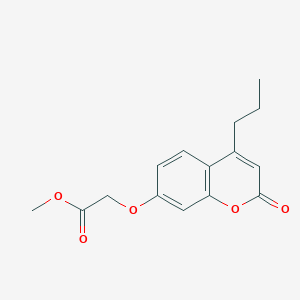
methyl 2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((2-oxo-4-propyl-2H-chromén-7-yl)oxy)acétate de méthyle est un composé organique appartenant à la famille des chromènes. Les chromènes sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-((2-oxo-4-propyl-2H-chromén-7-yl)oxy)acétate de méthyle implique généralement les étapes suivantes :
Formation du noyau chromène : Le noyau chromène peut être synthétisé par une réaction de condensation de Pechmann, qui implique la réaction d’un phénol avec un β-cétoester en présence d’un catalyseur acide.
Introduction du groupe propyle : Le groupe propyle peut être introduit par une réaction d’alkylation utilisant du bromure de propyle et une base appropriée.
Attachement du groupe méthoxyacétate : L’étape finale implique l’estérification du dérivé chromène avec de l’acide méthoxyacétique en présence d’un agent déshydratant comme la dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les catalyseurs et les solvants seraient recyclés pour minimiser les déchets et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe propyle, conduisant à la formation d’acides carboxyliques ou d’aldéhydes.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le noyau chromène, le convertissant potentiellement en un groupe hydroxyle.
Substitution : Le groupe méthoxyacétate peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d’une base comme l’hydrure de sodium (NaH).
Principaux produits
Oxydation : Acides carboxyliques ou aldéhydes.
Réduction : Dérivés hydroxylés.
Substitution : Divers dérivés chromènes substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie
En chimie, le 2-((2-oxo-4-propyl-2H-chromén-7-yl)oxy)acétate de méthyle est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui le rend précieux en chimie organique de synthèse.
Biologie
Biologiquement, ce composé a le potentiel d’être un pharmacophore dans la conception de médicaments. Les dérivés chromènes sont connus pour leurs propriétés anti-inflammatoires, antioxydantes et anticancéreuses, et ce composé pourrait être étudié pour des activités similaires.
Médecine
En médecine, le 2-((2-oxo-4-propyl-2H-chromén-7-yl)oxy)acétate de méthyle pourrait être étudié pour son potentiel thérapeutique. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Industriellement, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de sa stabilité chimique et de sa réactivité.
Mécanisme D'action
Le mécanisme d’action du 2-((2-oxo-4-propyl-2H-chromén-7-yl)oxy)acétate de méthyle dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs, modulant leur activité. Le noyau chromène pourrait participer à des réactions de transfert d’électrons, tandis que le groupe méthoxyacétate pourrait améliorer sa solubilité et sa biodisponibilité.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(7-hydroxy-2-oxo-2H-chromén-4-yl)acétate de méthyle : Structure similaire, mais avec un groupe hydroxyle au lieu d’un groupe propyle.
2-(7-hydroxy-2-oxo-2H-chromén-4-yl)acétate d’éthyle : Variante d’ester éthylique avec un groupe hydroxyle.
2-(7-méthoxy-2-oxo-2H-chromén-4-yl)acétate de méthyle : Groupe méthoxy au lieu d’un groupe propyle.
Unicité
Le 2-((2-oxo-4-propyl-2H-chromén-7-yl)oxy)acétate de méthyle est unique en raison de la présence du groupe propyle, qui peut influencer sa lipophilie et son interaction avec les cibles biologiques. Cette variation structurelle peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à ses analogues.
Ce survol détaillé fournit une compréhension globale du 2-((2-oxo-4-propyl-2H-chromén-7-yl)oxy)acétate de méthyle, couvrant sa synthèse, ses réactions, ses applications et ses comparaisons avec des composés similaires.
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
methyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C15H16O5/c1-3-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9-15(17)18-2/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
YVFFWPZKJYNLJF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)

![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11663722.png)
![N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663725.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11663738.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
![N-Cyclohexyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11663757.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11663761.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663763.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11663764.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11663768.png)
